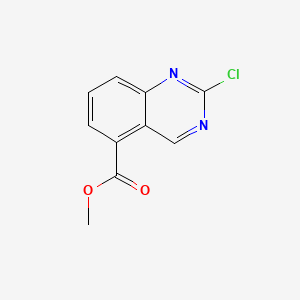

Methyl 2-chloroquinazoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloroquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which include methyl 2-chloroquinazoline-5-carboxylate, have been studied for their antiproliferative action against various cell lines .

Mode of Action

Quinazoline derivatives have been shown to exhibit antiproliferative action, suggesting that they may interact with cellular targets to inhibit cell growth .

Biochemical Pathways

It is known that quinazoline derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines, suggesting that these compounds may induce cellular changes that inhibit cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloroquinazoline-5-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted quinazoline derivatives.

Oxidation: Quinazoline-5-carboxylic acid derivatives.

Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

2-Chloroquinazoline: A precursor in the synthesis of methyl 2-chloroquinazoline-5-carboxylate.

Quinazoline-5-carboxylic acid: An oxidation product of this compound.

Dihydroquinazoline derivatives: Reduction products of this compound.

Uniqueness

This compound is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in the synthesis of diverse compounds. Its ability to serve as a building block for pharmaceuticals and materials science applications highlights its importance in research and industry .

Biological Activity

Methyl 2-chloroquinazoline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its pharmacological significance. The presence of the chlorine atom at the 2-position and the carboxylate group at the 5-position enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Quinazoline derivatives are known to exhibit antiproliferative effects by inhibiting cell growth through several biochemical pathways:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.

- Inhibition of Kinases : Quinazoline derivatives often inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .

- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, which is a critical mechanism for their anticancer activity .

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines. Below is a summary of its effects based on recent studies:

Case Studies

- HepG2 Cell Line : In studies involving HepG2 cells, this compound exhibited an IC50 value of 6.4 µM, indicating potent cytotoxicity compared to gefitinib, a known anticancer agent .

- Morphological Changes : Treatment with this compound led to notable morphological alterations in HepG2 cells, such as cell shrinkage and rounding, which are indicative of apoptosis .

- Broad-Spectrum Activity : The compound has shown broad-spectrum activity against multiple cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : It has been noted for potential antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment.

- Enzyme Inhibition : The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in diseases beyond cancer .

Research Applications

This compound is utilized as a building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its structural versatility allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.

Properties

IUPAC Name |

methyl 2-chloroquinazoline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJJYZRHYQSTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725521 |

Source

|

| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221288-22-7 |

Source

|

| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.